Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core, substituted with a 4-isopropylphenyl group, an ethyl ester, a 4-oxo moiety, and a benzamido group linked to a piperidine sulfonyl unit. The compound’s crystallographic analysis likely employs software like SHELX for structure determination .
Properties
IUPAC Name |
ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S2/c1-4-40-30(37)26-24-18-41-28(25(24)29(36)34(32-26)22-12-8-20(9-13-22)19(2)3)31-27(35)21-10-14-23(15-11-21)42(38,39)33-16-6-5-7-17-33/h8-15,18-19H,4-7,16-17H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDQAWCPMHLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, potential therapeutic applications, and future research directions.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 608.73 g/mol. Its structure features a thieno[3,4-d]pyridazine core, which is known for various pharmacological properties. The compound contains multiple functional groups, including an ethyl ester and a piperidine sulfonyl group, contributing to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For example, similar thieno[3,4-d]pyridazine derivatives have been tested against various pathogens, demonstrating effectiveness against bacteria and fungi. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Antitumor Activity
The compound's derivatives have also been explored for their antitumor properties . In vitro studies have indicated that certain analogs can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in breast cancer and lung cancer models . The mechanism of action may involve the inhibition of specific kinases involved in cell cycle regulation.
Antioxidative Effects
The antioxidative potential of this compound is noteworthy. Research has indicated that thieno[3,4-d]pyridazine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Experimental studies are needed to confirm these interactions and quantify binding affinities.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include palladium-catalyzed coupling reactions and other organic transformations to achieve the desired structure with high yield and purity . Its role as an intermediate in synthesizing other biologically active compounds highlights its importance in drug discovery.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Bialy & Gouda (2011) | Explored the synthesis of benzothiophenes with antioxidant activities derived from related structures. |
| Desai et al. (2007) | Investigated antimicrobial activities of quinazoline derivatives showing efficacy against various pathogens. |
| Fandaklı et al. (2012) | Reported on antitumor activities of thieno[3,4-d]pyridazine derivatives in cancer cell lines. |
Future Directions
Future research on this compound should focus on:
- In vivo studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic studies : Elucidating the specific pathways affected by this compound.
- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Comparison with Similar Compounds
Thienopyridazine Derivatives
Key differences include:
- Core Structure: The thienopyridazine core differs from furoxan (oxidized furan) or pyrimidinone rings, influencing electronic properties and stability.
- Functional Groups : The piperidine sulfonyl and benzamido groups in the target compound contrast with nitro groups in DATF/DNTF, suggesting divergent applications (pharmaceutical vs. energetic materials) .
Sulfonamide-Containing Compounds
Piperidine sulfonyl groups are common in pharmaceuticals (e.g., protease inhibitors). Compared to DATF’s nitro groups, the sulfonamide in the target compound may enhance solubility and bioavailability but reduce thermal stability relative to high-energy materials .
Physicochemical Properties
Hypothetical comparisons based on structural motifs include:
Stability and Compatibility
DATF exhibits excellent thermal stability (260°C decomposition) and compatibility with RDX, HMX, and nitrocellulose (NC) .
Research Findings and Implications
- Synthetic Efficiency : FeCl₃-catalyzed one-pot methods could inspire high-yield routes for the target compound, though optimization may be needed for its complex structure.
- Thermal Behavior : The compound’s thermal stability is likely inferior to DATF but sufficient for pharmaceutical storage and handling.
- Crystallography : SHELX remains critical for resolving its crystal structure, enabling structure-activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
